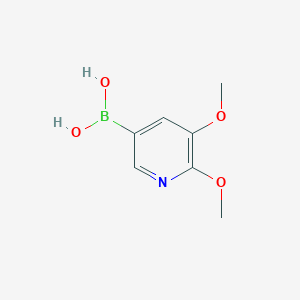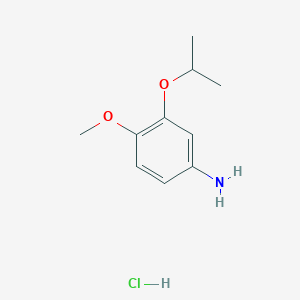![molecular formula C7H4BrN3O B1471103 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 1379345-98-8](/img/structure/B1471103.png)
8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Overview
Description
8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused bicyclic ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a bromine atom at the 8th position and a keto group at the 5th position adds to its unique chemical properties. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the bromination of pyrido[4,3-d]pyrimidin-5-one using bromine in acetic acid. This reaction typically proceeds under mild conditions and yields the desired product with high selectivity . Another approach involves the nucleophilic substitution of 5-substituted pyrido[4,3-d]pyrimidines with bromine-containing reagents . Industrial production methods may involve multi-step synthesis starting from readily available pyridine and pyrimidine derivatives .
Chemical Reactions Analysis
8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include acetic acid, bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, modulating various biological processes and pathways .
Comparison with Similar Compounds
8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused bicyclic ring system and exhibits similar biological activities, including CDK inhibition.
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family, this compound has been studied for its antiproliferative and antimicrobial properties.
Pyrido[4,3-d]pyrimidin-7-one: This compound is known for its kinase inhibitory activity and potential therapeutic applications.
The uniqueness of 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7(12)4-1-9-3-11-6(4)5/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNMOCHMSXKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379345-98-8 | |
| Record name | 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)

![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)



![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)
